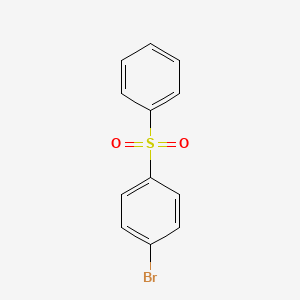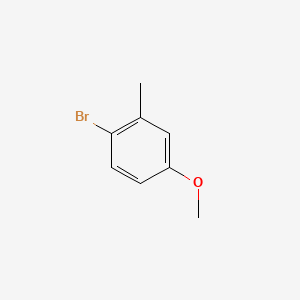
1-溴-4-甲氧基-2-甲基苯
概述
描述
Synthesis Analysis
The synthesis of related bromo-methoxy-methylbenzene compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, methyl 4-bromo-2-methoxybenzoate, a compound closely related to 1-bromo-4-methoxy-2-methylbenzene, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds, like 1-(dibromomethyl)-4-methoxy-2-methylbenzene, reveals interesting features such as weak intermolecular O→Br charge-transfer interactions. These structural insights are crucial for understanding the reactivity and properties of the molecule (X. Liu et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 1-bromo-4-methoxy-2-methylbenzene and its derivatives are diverse. For example, the ring opening of epoxides with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene as a catalyst affords vicinal iodo alcohols and bromo alcohols in high yields, showcasing the compound's utility in regioselective transformations (K. Niknam & Taibeh Nasehi, 2002).
科学研究应用
1. 催化和氧化研究
使用由钴(II)、铜(II)乙酸盐和溴化钠组成的催化剂体系,对甲基苯的液相氧化表明溴代甲基苯在催化中的实用性。值得注意的是,通过对对甲氧基甲苯的氧化获得了与1-溴-4-甲氧基-2-甲基苯相关的产物3-溴-4-甲氧基甲苯,展示了苯环上不同取代基的潜在可能性(Okada & Kamiya, 1981)。
2. 四氢呋喃衍生物的合成
对丙炔溴醚的选择性自由基环化,包括1-溴-4-甲氧基-2-甲基苯的衍生物,导致四氢呋喃衍生物的形成。这一过程由电化学生成的镍(I)四甲基环戊胺催化,展示了该化合物在有机合成和环状结构形成中的相关性(Esteves, Ferreira & Medeiros, 2007)。
3. 甲基受保护磷化合物的开发
一项研究集中在制备带有2,6-二叔丁基-4-甲氧基苯基团的受保护二磷烯和芴亚磷烯上。这表明了像1-溴-4-甲氧基-2-甲基苯这样的溴代和甲氧基化甲基苯在稳定低配位磷原子方面的潜力,这在先进的有机磷化学中具有相关性(Toyota, Kawasaki, Nakamura & Yoshifuji, 2003)。
4. 通过芳基化合成香精
使用1-溴-4-甲氧基-2-甲基苯的衍生物催化的β-甲基烯醇芳基化,Pd(OAc)2与P(t-Bu)3的组合突出了溴代甲氧基苯在香精合成中的应用。这展示了该过程的实际可行性及其在花香香精创作中的应用(Scrivanti, Bertoldini, Beghetto & Matteoli, 2008)。
5. 卤代甲基苯的热化学
对各种溴代和碘代甲基苯(包括1-溴-4-甲氧基-2-甲基苯)的蒸气压、汽化、熔化和升华焓的研究为了解它们在各种化学过程和应用中的行为提供了宝贵的见解(Verevkin et al., 2015)。
安全和危害
属性
IUPAC Name |
1-bromo-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNSXFQRKVFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029338 | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-methylbenzene | |
CAS RN |
27060-75-9 | |
| Record name | 4-Bromo-3-methylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)
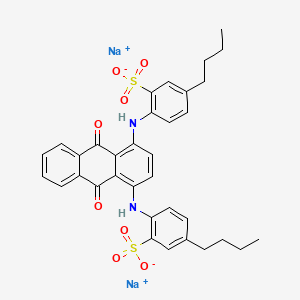
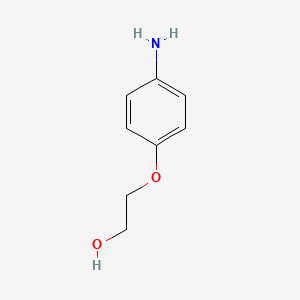
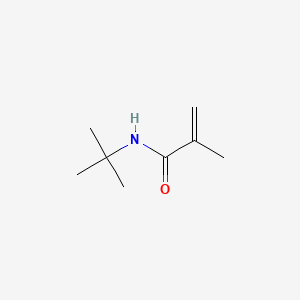
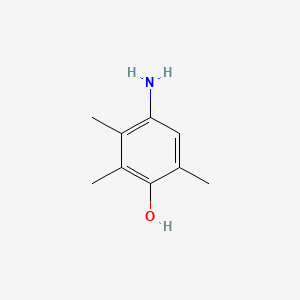
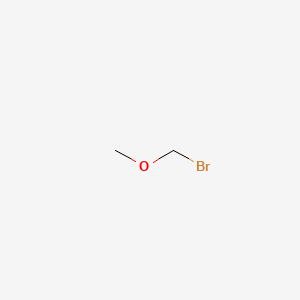
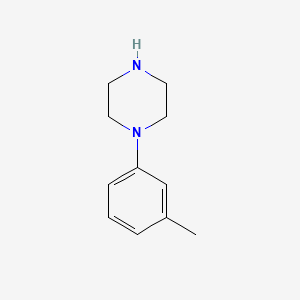
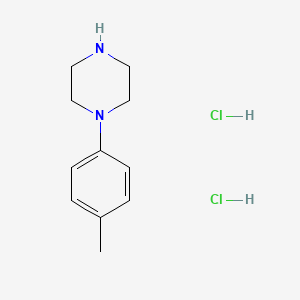

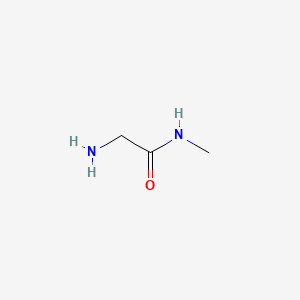
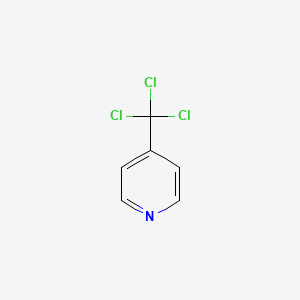
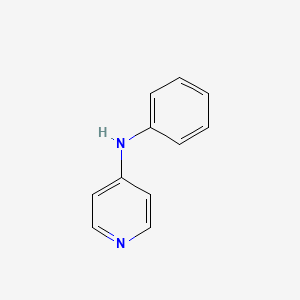
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
